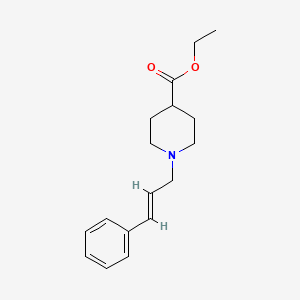![molecular formula C14H17N3S B5814639 N-cyclopropyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5814639.png)
N-cyclopropyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea is a chemical compound with potential applications in scientific research. It is commonly referred to as CPIETU and is a thiourea-based compound. CPIETU has been studied for its potential use in cancer treatment and as a tool for studying the role of protein kinases in cellular signaling pathways.
Wirkmechanismus
CPIETU works by inhibiting the activity of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. By inhibiting the activity of these enzymes, CPIETU can disrupt the signaling pathways that are often dysregulated in cancer cells. This disruption can lead to cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
CPIETU has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which can lead to the disruption of cellular signaling pathways. CPIETU has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPIETU has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPIETU in lab experiments is its potential as a tool for studying the role of protein kinases in cellular signaling pathways. CPIETU can be used to selectively inhibit the activity of specific protein kinases, allowing researchers to study their function in cellular signaling pathways. One limitation of using CPIETU in lab experiments is its potential toxicity. CPIETU has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on CPIETU. One area of focus could be the development of CPIETU derivatives with improved efficacy and reduced toxicity. Another area of focus could be the identification of specific protein kinases that are inhibited by CPIETU, which could lead to the development of more targeted cancer therapies. Additionally, CPIETU could be studied for its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy.
Synthesemethoden
CPIETU can be synthesized using a multi-step process that involves the reaction of 2-(1H-indol-3-yl)ethylamine with cyclopropyl isocyanate and thiourea. The final product is obtained through a purification process that involves recrystallization.
Wissenschaftliche Forschungsanwendungen
CPIETU has been studied for its potential use in cancer treatment. It has been shown to inhibit the activity of protein kinases, which play a critical role in cellular signaling pathways that are often dysregulated in cancer cells. CPIETU has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c18-14(17-11-5-6-11)15-8-7-10-9-16-13-4-2-1-3-12(10)13/h1-4,9,11,16H,5-8H2,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTDBBNCYRGCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793968 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)
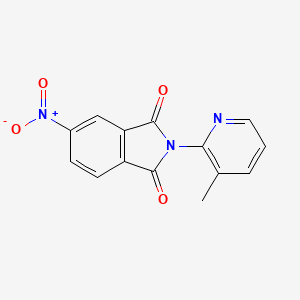
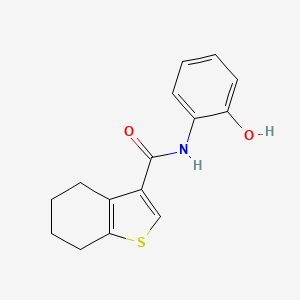
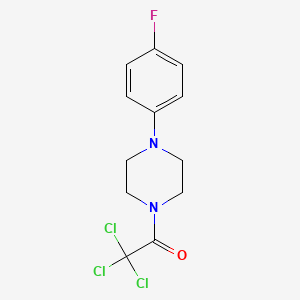
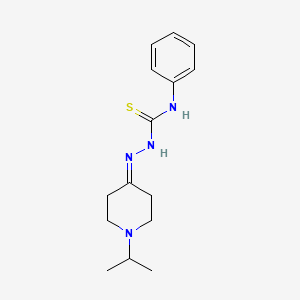
![methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5814606.png)
![1-[3-(5-methyl-2-furyl)acryloyl]indoline](/img/structure/B5814620.png)
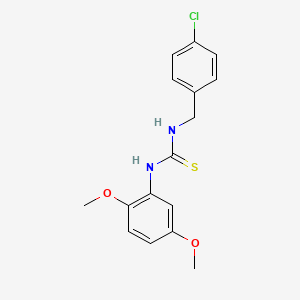

![ethyl 6-chloro-2-methyl-4-(4-morpholinylacetyl)-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5814647.png)
![methyl {4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5814655.png)
![3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5814661.png)
